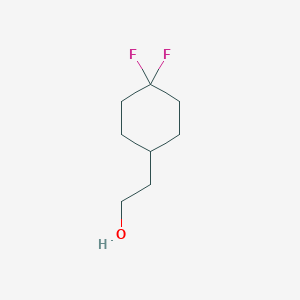
2-(4,4-Difluorocyclohexyl)ethan-1-ol
Übersicht
Beschreibung
2-(4,4-Difluorocyclohexyl)ethan-1-ol is a useful research compound. Its molecular formula is C8H14F2O and its molecular weight is 164.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(4,4-Difluorocyclohexyl)ethan-1-ol is a compound of increasing interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a difluorocyclohexyl moiety, which enhances its lipophilicity and potential interactions with biological targets. Its structure can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | CHFO |
| Molecular Weight | 174.18 g/mol |
| Functional Groups | Alcohol (–OH), Difluorocyclohexyl |
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antidepressant Effects : Some derivatives have shown potential in modulating neurotransmitter levels, particularly serotonin and norepinephrine, suggesting a role in treating mood disorders.
- Anticancer Properties : Preliminary studies indicate that this compound may inhibit the proliferation of certain cancer cell lines, showing promise as a potential anticancer agent.
- Anti-inflammatory Activity : The compound has been investigated for its ability to reduce pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
The biological effects of this compound are thought to arise from its interaction with specific molecular targets, including:
- Enzymes : The difluorocyclohexyl group may enhance binding affinity to enzymes involved in metabolic pathways.
- Receptors : The compound may modulate receptor activity, influencing various signaling pathways critical for cellular function.
Case Studies
Several case studies have been conducted to elucidate the biological activity of this compound:
Case Study 1: Antidepressant Activity
A study investigated the effects of this compound on rodent models of depression. Results indicated that administration led to significant reductions in depressive-like behaviors compared to control groups, correlating with increased levels of serotonin in the brain.
Case Study 2: Anticancer Efficacy
In vitro studies assessed the cytotoxic effects of the compound on human cancer cell lines (e.g., breast and prostate cancer). The results demonstrated a dose-dependent inhibition of cell growth, with IC values indicating promising efficacy at micromolar concentrations.
Table 1: Summary of Biological Activities
| Activity | Effect Observed | Reference |
|---|---|---|
| Antidepressant | Increased serotonin levels; reduced depressive behavior | |
| Anticancer | Inhibition of cell proliferation in cancer lines | |
| Anti-inflammatory | Decreased levels of IL-6 and TNF-α |
Table 2: Comparison with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 2-Amino-1-(4-fluorophenyl)ethanone hydrochloride | Analgesic properties | Contains a fluorophenyl group |
| 2-Amino-1-(4-methoxyphenyl)ethan-1-ol hydrochloride | Different pharmacological profiles | Contains a methoxyphenyl group |
| 2-Amino-2-(2,4-difluorophenyl)ethanol | Potentially different interactions | Contains difluorophenyl |
Eigenschaften
IUPAC Name |
2-(4,4-difluorocyclohexyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F2O/c9-8(10)4-1-7(2-5-8)3-6-11/h7,11H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCPGLZIQPFDOLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CCO)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















